3,5-Bis(trifluoromethyl)benzenesulfonamide is a synthetic compound with the chemical formula C₈H₅F₆NO₂S and CAS number 39213-22-4. Its synthesis and characterization have been reported in several scientific publications, including a study by Oakwood Chemical which details its preparation through a multi-step process involving the reaction of 3,5-difluorobenzenesulfonyl chloride with trifluoroacetic acid and ammonia [].
While the specific research applications of 3,5-Bis(trifluoromethyl)benzenesulfonamide are not extensively documented, its structural features suggest potential applications in various scientific fields:
3,5-Bis(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 293.19 g/mol. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, specifically at the 3 and 5 positions, along with a sulfonamide functional group. This unique structure contributes to its physical and chemical properties, including its high thermal stability and solubility in organic solvents. The compound is typically found as a solid at room temperature and is utilized in various chemical applications due to its reactivity and functional characteristics .
These reactions highlight the versatility of 3,5-Bis(trifluoromethyl)benzenesulfonamide in synthetic organic chemistry .
Research indicates that 3,5-Bis(trifluoromethyl)benzenesulfonamide exhibits notable biological activity. It has been studied for its potential as an antibacterial agent and has shown effectiveness against various bacterial strains. Additionally, it may have applications in inhibiting specific enzymes associated with disease processes. The trifluoromethyl groups enhance lipophilicity, which can improve membrane permeability and biological efficacy .
Several methods exist for synthesizing 3,5-Bis(trifluoromethyl)benzenesulfonamide:
3,5-Bis(trifluoromethyl)benzenesulfonamide has several applications:
Studies on interaction profiles suggest that 3,5-Bis(trifluoromethyl)benzenesulfonamide interacts with various biological targets, including enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes makes it a candidate for further exploration in drug design. Additionally, its interactions with cell membranes indicate potential applications in enhancing drug delivery systems .
Several compounds share structural similarities with 3,5-Bis(trifluoromethyl)benzenesulfonamide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Trifluoromethylbenzenesulfonamide | One trifluoromethyl group | Less lipophilic than 3,5-bis(trifluoromethyl) |
4-Bis(trifluoromethyl)benzenesulfonamide | Trifluoromethyl groups at different positions | Different biological activity profile |
3,4-Dichlorobenzenesulfonamide | Chlorine instead of trifluoromethyl | Different reactivity and biological properties |
4-Fluoro-N-(trifluoromethyl)benzenesulfonamide | Fluoro group instead of trifluoro groups | Altered solubility and reactivity |
The uniqueness of 3,5-Bis(trifluoromethyl)benzenesulfonamide lies in its dual trifluoromethyl substitution pattern on the benzene ring combined with a sulfonamide functionality, which enhances its biological activity and chemical reactivity compared to other similar compounds .
Irritant